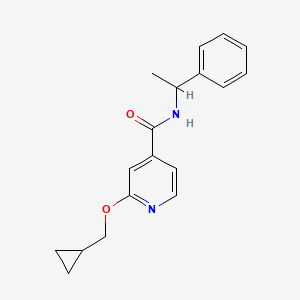
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide, also known as CPI-1189, is a small molecule drug that has shown potential for the treatment of various diseases. It belongs to the class of isonicotinamide derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is not fully understood. However, it has been shown to modulate the activity of various signaling pathways such as the NF-κB and MAPK pathways. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, fibrosis, and tumor growth in animal models. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has also been shown to reduce the production of various cytokines and chemokines. Additionally, 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have a protective effect on various organs such as the lungs and liver.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is its ability to modulate multiple signaling pathways. This makes it a potential candidate for the treatment of diseases with complex pathophysiology. Additionally, 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have a good safety profile in animal studies.
One of the limitations of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide. One direction is to optimize the synthesis method to increase the yield and solubility of the compound. Another direction is to further investigate the mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide to identify its molecular targets. Additionally, future studies could focus on the potential therapeutic applications of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide in various diseases such as cancer and fibrosis.
Conclusion:
In conclusion, 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is a small molecule drug that has shown potential for the treatment of various diseases. It has been extensively studied for its pharmacological properties, and its mechanism of action is not fully understood. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. It has several advantages and limitations for lab experiments, and there are several future directions for the research on 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide.
Synthesemethoden
The synthesis of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide involves the reaction of 2-(cyclopropylmethoxy)nicotinoyl chloride with 1-phenylethylamine in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been tested in various animal models of diseases such as rheumatoid arthritis, pulmonary fibrosis, and cancer. It has also been tested in vitro for its effects on various cell lines.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(15-5-3-2-4-6-15)20-18(21)16-9-10-19-17(11-16)22-12-14-7-8-14/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPWEQPYHBPXOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2389329.png)
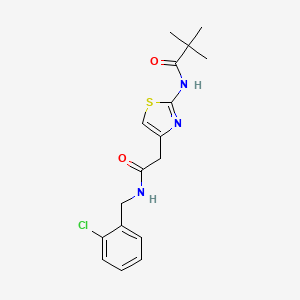

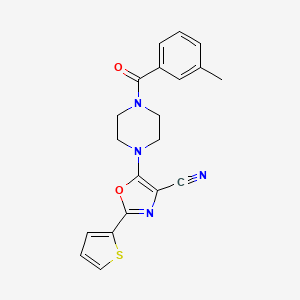

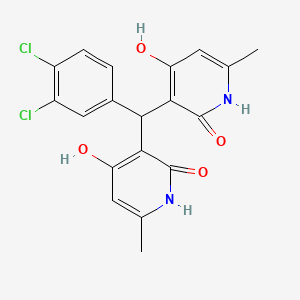


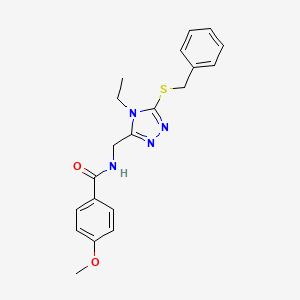
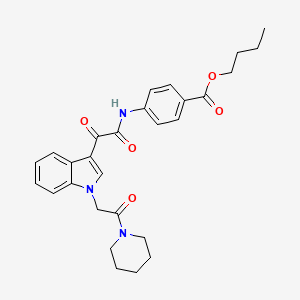
![N-benzyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2389345.png)
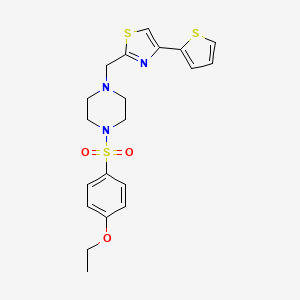
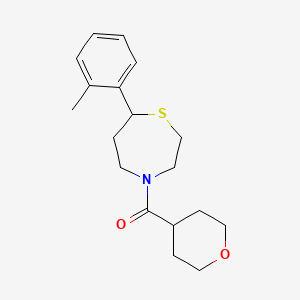
![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)